Furo[2,3-b]pyridin-6-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]pyridin-6-ylmethanol is a heterocyclic compound with the molecular formula C8H7NO2. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxymethyl group attached to the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nicotinonitrile and sodium ethoxide in ethanol, followed by sequential cyclizations and functional modifications . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield furo[2,3-b]pyridine-6-carbaldehyde or furo[2,3-b]pyridine-6-carboxylic acid .
Scientific Research Applications
Furo[2,3-b]pyridin-6-ylmethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents due to its ability to disrupt key cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Furo[2,3-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to bind to the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Furo[3,2-b]pyridin-2-ylmethanol
- Furo[3,2-b]pyridin-6-ol
- 2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol
Uniqueness
Furo[2,3-b]pyridin-6-ylmethanol is unique due to its specific substitution pattern and the presence of the hydroxymethyl group at the sixth position of the pyridine ring
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-6-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-7-2-1-6-3-4-11-8(6)9-7/h1-4,10H,5H2 |
InChI Key |
RTGOITCWCQDPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.